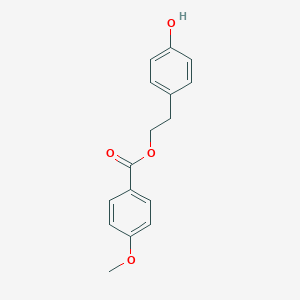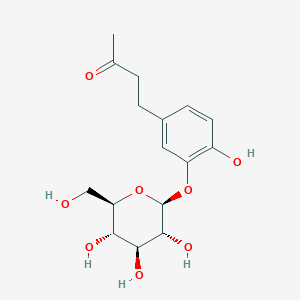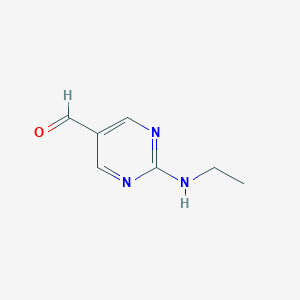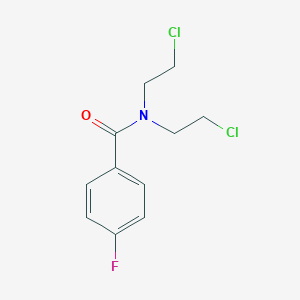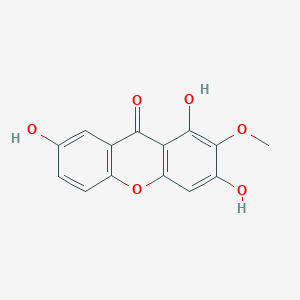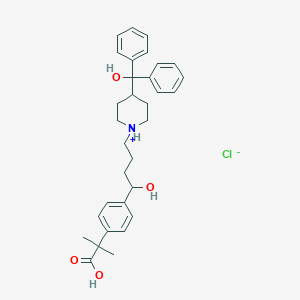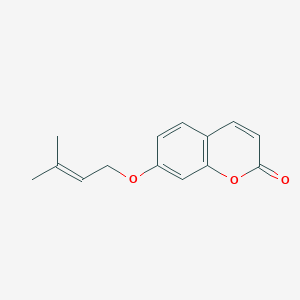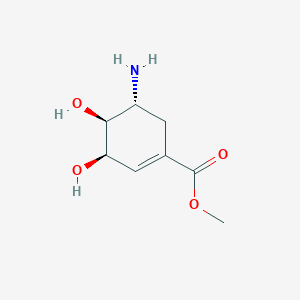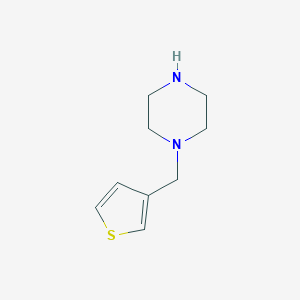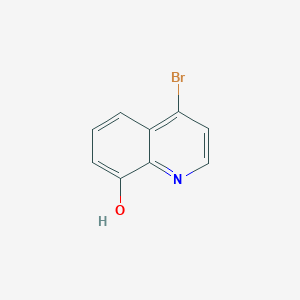
Irigénine
Vue d'ensemble
Description
L'irigénine est un isoflavonoïde naturel principalement isolé des genres Iris et Belamcanda, appartenant à la famille des Iridacées . Ce composé est réputé pour ses activités biologiques multifonctionnelles, notamment ses propriétés anticancéreuses, anti-inflammatoires et neuroprotectrices . L'this compound a montré un potentiel dans le traitement de divers types de cancer, tels que les cancers gastrique, colorectal, pulmonaire et hépatique .
Applications De Recherche Scientifique
L'irigénine a un large éventail d'applications en recherche scientifique :
Médecine : L'this compound est étudiée pour son potentiel en tant que médicament anticancéreux, en particulier dans le traitement des cancers gastrique, colorectal, pulmonaire et hépatique.
5. Mécanisme d'action
L'this compound exerce ses effets par l'intermédiaire de diverses cibles moléculaires et voies. Elle module des voies de signalisation telles que les voies ERK/MAPK et TNF-α . Ces voies jouent un rôle crucial dans la prolifération cellulaire, l'apoptose et l'inflammation. Les effets anticancéreux de l'this compound sont principalement dus à sa capacité à inhiber ces voies, ce qui conduit à une réduction de la croissance des cellules cancéreuses et à une augmentation de l'apoptose .
Composés similaires :
Tectorigénine : Un autre isoflavonoïde présentant des propriétés anticancéreuses et anti-inflammatoires similaires.
Génistéine : Connue pour son activité œstrogénique et son potentiel dans le traitement du cancer.
Daïdzéine : Présente des propriétés anti-inflammatoires et antioxydantes.
Unicité de l'this compound : L'this compound se distingue par son large spectre d'activités biologiques et son potentiel en tant qu'agent thérapeutique pour plusieurs types de cancer . Sa capacité à moduler diverses voies de signalisation en fait un composé unique et précieux dans la recherche scientifique et la médecine .
Mécanisme D'action
Target of Action
Irigenin, a well-known natural isoflavonoid, primarily targets various types of cancer cells, including gastric, colon, lung, and liver cancer . It also interacts with several enzymes such as cyclo-oxygenase (COX), xanthine oxidase (XOD), phosphoinositide 3-kinase, and lipoxygenase .
Mode of Action
Irigenin exerts its effects by inhibiting various signaling pathways, notably the ERK/MAPK and TNF-α signal pathways . This inhibition leads to changes in the cellular environment, affecting the growth and proliferation of cancer cells .
Biochemical Pathways
Irigenin modulates various biochemical pathways. It controls the ECM deprivation and death in TNF-stimulated NP cells . It also reverses the effects of TNF-α stimulation, which impairs cell viability and increases LDH concentration, apoptosis, caspase-3 expression, and caspase-3 activity in NP cells .
Pharmacokinetics
The pharmacokinetics of irigenin have been studied in mice after intravenous administration . The linearity of the method was robust over the concentration range of 2–5,000 ng/mL . The intra-day precision of the analysis was within 15%, the inter-day precision was within 12%, and the accuracy was between 92% and 110% . The recoveries were 65–68%, and the matrix effect was 93–109% .
Result of Action
Irigenin exhibits numerous pharmacological activities, including anti-angiogenesis, antibacterial, anti-diabetic, antioxidative, antiviral, anti-inflammatory, anti-cancer, estrogenic activity, neuroprotective effect, antifungal, anti-cardiotoxicity, and anti-cholinesterase . It has been found to have a promising activity against HpIMPDH enzyme .
Action Environment
The action of irigenin can be influenced by various environmental factors. For instance, different concentrations/percentages of solvents have been employed in the extraction of irigenin, which can affect its bioavailability and efficacy .
Analyse Biochimique
Biochemical Properties
Irigenin displays its potency as an anti-cancer drug candidate through the inhibition of various cancer types including gastric cancer, colon cancer, lung cancer, and liver cancer, among others . The isoflavonoid compound mediates various signaling pathways such as ERK/MAPK and TNF-α signal pathways .
Cellular Effects
Irigenin has been reported to exhibit remarkable anticancer effects against several human cancers . It significantly inhibited the growth of the human HepG2 and SNU-182 liver cancer cells . Nonetheless, the cytotoxic effects of irigenin against the normal THLE-2 cells were comparatively lower .
Molecular Mechanism
Irigenin inhibits tumor pathological progression and metastasis via multiple molecular mechanisms such as apoptosis, cell cycle arrest, autophagy induction, etc . Furthermore, irigenin acts by inhibiting signal pathways such as ERK, MAPK, and TNF-α .
Temporal Effects in Laboratory Settings
The results indicate that irigenin does not exhibit toxic effects on the tested cells . Further, the evaluation of the cytotoxic effects of irigenin against normal cells THLE-2 revealed that the compound exhibited comparatively fewer effects .
Dosage Effects in Animal Models
A daily injection of 500 μg/kg irigenin may be the optimum dose in mice . The optimal dose of irigenin in rat models is 1-2 μg/kg .
Metabolic Pathways
Glucuronidation is the use of glucuronic acid to modify organic chemicals is an irigenin’s metabolic pathway . A study investigating irigenin biotransformation by incubating with uridine 5′-diphospho-glucuronosyltransferase (UGTs) in the metabolic reaction revealed that it was catalyzed to form glucuronidation metabolite by the UGTs, UGT1A1 .
Subcellular Localization
In a study, data showed that irigenin could inhibit the nuclear localization and expression of YAP, reduced β-catenin accumulation and suppressed the expression of its downstream protein Cyclin D1 in GBM cells .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : L'irigénine peut être synthétisée par diverses réactions chimiques. Une méthode courante consiste à l'extraire de sources végétales en utilisant de l'alcool à 70 % pour l'extraction brute . L'extrait brut est ensuite fractionné avec différents solvants, notamment l'éther de pétrole, le dichlorométhane, l'acétate d'éthyle et le n-butanol .
Méthodes de production industrielle : La production industrielle de l'this compound implique généralement l'extraction à grande échelle de sources végétales. Le processus comprend l'utilisation de solvants pour l'extraction et des étapes de purification ultérieures pour isoler l'this compound sous sa forme pure .
Analyse Des Réactions Chimiques
Types de réactions : L'irigénine subit plusieurs types de réactions chimiques, notamment l'oxydation, la réduction et la substitution .
Réactifs et conditions courants :
Oxydation : L'this compound peut être oxydée en utilisant des réactifs comme le peroxyde d'hydrogène ou le permanganate de potassium dans des conditions contrôlées.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des réactifs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Les réactions de substitution impliquent souvent des nucléophiles tels que les ions hydroxyde ou les amines.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des formes réduites de l'this compound .
Comparaison Avec Des Composés Similaires
Tectorigenin: Another isoflavonoid with similar anti-cancer and anti-inflammatory properties.
Genistein: Known for its estrogenic activity and potential in cancer treatment.
Daidzein: Exhibits anti-inflammatory and antioxidant properties.
Uniqueness of Irigenin: Irigenin stands out due to its broad spectrum of biological activities and its potential as a therapeutic agent for multiple types of cancer . Its ability to modulate various signaling pathways makes it a unique and valuable compound in scientific research and medicine .
Propriétés
IUPAC Name |
5,7-dihydroxy-3-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O8/c1-23-13-5-8(4-10(19)17(13)24-2)9-7-26-12-6-11(20)18(25-3)16(22)14(12)15(9)21/h4-7,19-20,22H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUGWPJJTQNLKCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)O)C2=COC3=C(C2=O)C(=C(C(=C3)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90203285 | |
| Record name | Irigenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90203285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
548-76-5 | |
| Record name | Irigenin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=548-76-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Irigenin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548765 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Irigenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90203285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,7-dihydroxy-3-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxy-4-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.145 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IRIGENIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6O4NX37350 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



